2-azido-1-methyl-4-(trifluoromethyl)benzene
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Overview
Description
2-azido-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3N3. It is a member of the azide family, characterized by the presence of an azido group (-N3) attached to a benzene ring. This compound is notable for its trifluoromethyl group (-CF3), which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a halogenated precursor, such as 2-bromo-1-methyl-4-(trifluoromethyl)benzene, reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions
2-azido-1-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Triphenylphosphine (PPh3) in tetrahydrofuran (THF).
Major Products Formed
Reduction: 2-amino-1-methyl-4-(trifluoromethyl)benzene.
Substitution: Iminophosphorane derivatives.
Scientific Research Applications
2-azido-1-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-azido-1-methyl-4-(trifluoromethyl)benzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles. This reactivity is exploited in click chemistry, where the compound can be used to attach various functional groups to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-azido-4-(trifluoromethyl)benzene
- 1-azido-2-(trifluoromethyl)benzene
- 4-azidotoluene
Uniqueness
2-azido-1-methyl-4-(trifluoromethyl)benzene is unique due to the presence of both the azido and trifluoromethyl groups. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
1510231-75-0 |
---|---|
Molecular Formula |
C8H6F3N3 |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
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